Cas no 38559-92-1 (4-(Benzyloxy)phenoxyacetic acid)

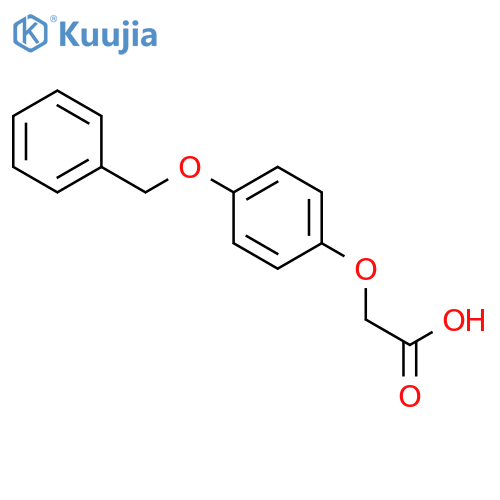

38559-92-1 structure

商品名:4-(Benzyloxy)phenoxyacetic acid

4-(Benzyloxy)phenoxyacetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Benzyloxyphenoxyacetic acid

- [4-(Benzyloxy)phenoxy]acetic acid

- 2-(4-phenylmethoxyphenoxy)acetic acid

- 4-(Benzyloxy)phenoxyacetic acid

- Aceticacid, [4-(phenylmethoxy)phenoxy]- (9CI)

- Acetic acid, [p-(benzyloxy)phenoxy]-(6CI,7CI)

- 2-[4-(Benzyloxy)phenoxy]acetic acid

- FT-0616696

- (4-benzyloxy-phenoxy)-acetic acid

- 2-[4-(Phenylmethoxy)phenoxy]-acetic acid

- AKOS000113091

- Oprea1_606095

- (4-(Phenylmethoxy)phenoxy)acetic acid

- DTXSID40191885

- [4-(phenylmethoxy)phenoxy]acetic acid

- 2-(4-(benzyloxy)phenoxy)aceticacid

- NS00030415

- 4-THIOMORPHOLINEACETICACID,ETHYLESTER

- SR-01000031965

- AS-62464

- 2-(4-(benzyloxy)phenoxy)acetic acid

- HMS1400B13

- SCHEMBL1115002

- (4-benzyloxyphenoxy)acetic acid

- EINECS 254-000-2

- Z56827842

- WAY-110969

- EN300-16921

- MFCD00014361

- A50574

- SR-01000031965-1

- 38559-92-1

- Acetic acid, [4-(phenylmethoxy)phenoxy]-

- Enamine_002147

- STK098821

- DB-049303

- BBL000004

- 2-(4-Benzyloxyphenoxy)acetic acid

- ALBB-024386

-

- MDL: MFCD00014361

- インチ: 1S/C15H14O4/c16-15(17)11-19-14-8-6-13(7-9-14)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)

- InChIKey: VXMSXBVTUNOSLL-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)O

- BRN: 2469260

計算された属性

- せいみつぶんしりょう: 258.08900

- どういたいしつりょう: 258.089

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 55.8A^2

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 139-140°C

- ふってん: 436.9±25.0 °C at 760 mmHg

- フラッシュポイント: 164.9±16.7 °C

- 屈折率: 1.586

- PSA: 55.76000

- LogP: 2.72900

- じょうきあつ: 0.0±1.1 mmHg at 25°C

- ようかいせい: 未確定

4-(Benzyloxy)phenoxyacetic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(Benzyloxy)phenoxyacetic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(Benzyloxy)phenoxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031517-250mg |

4-(Benzyloxy)phenoxyacetic acid |

38559-92-1 | 98% | 250mg |

¥169.00 | 2024-05-15 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027457-10g |

4-(Benzyloxy)phenoxyacetic acid |

38559-92-1 | 95% | 10g |

¥1134 | 2024-05-23 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027457-5g |

4-(Benzyloxy)phenoxyacetic acid |

38559-92-1 | 95% | 5g |

¥569 | 2024-05-23 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027457-50g |

4-(Benzyloxy)phenoxyacetic acid |

38559-92-1 | 95% | 50g |

¥4783 | 2024-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031517-1g |

4-(Benzyloxy)phenoxyacetic acid |

38559-92-1 | 98% | 1g |

¥310.00 | 2024-05-15 | |

| Enamine | EN300-16921-5.0g |

2-[4-(benzyloxy)phenoxy]acetic acid |

38559-92-1 | 93% | 5g |

$45.0 | 2023-06-04 | |

| Enamine | EN300-16921-0.25g |

2-[4-(benzyloxy)phenoxy]acetic acid |

38559-92-1 | 93% | 0.25g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-16921-5g |

2-[4-(benzyloxy)phenoxy]acetic acid |

38559-92-1 | 93% | 5g |

$45.0 | 2023-09-20 | |

| eNovation Chemicals LLC | D765268-250mg |

4-BENZYLOXYPHENOXYACETIC ACID |

38559-92-1 | 95% | 250mg |

$70 | 2024-06-07 | |

| 1PlusChem | 1P003LAG-5g |

4-BENZYLOXYPHENOXYACETIC ACID |

38559-92-1 | 98% | 5g |

$315.00 | 2024-05-03 |

4-(Benzyloxy)phenoxyacetic acid 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

38559-92-1 (4-(Benzyloxy)phenoxyacetic acid) 関連製品

- 88920-24-5(2-[(4-methoxyphenyl)methoxy]acetic acid)

- 68858-21-9(4-(Hydroxymethyl)phenoxyacetic acid)

- 19360-67-9(4-H2CPA)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬